Chromyl chloride

Description

Properties

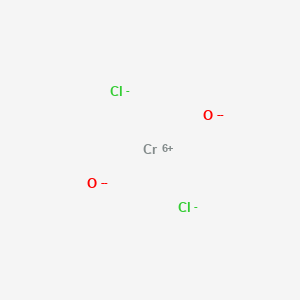

IUPAC Name |

chromium(6+);oxygen(2-);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Cr.2O/h2*1H;;;/q;;+6;2*-2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNPEMSZIKCOGC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[Cl-].[Cl-].[Cr+6] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CrO2, CrO2Cl2 | |

| Record name | CHROMIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chromium(VI) oxychloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(VI)_oxychloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Chromyl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromyl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromium oxychloride appears as a dark red fuming liquid with a pungent odor. Corrosive to tissue., Deep-red liquid with a musty, burning, acrid odor; Note: Fumes in moist air; [NIOSH] "Opaque, dark, blood-red liquid at room temp."; Reacts vigorously in water at 20 deg C to form Cr(VI) trioxide (sparingly soluble in water), HCL, and Cl2; [ACGIH], DARK RED FUMING LIQUID WITH PUNGENT ODOUR., Deep-red liquid with a musty, burning, acrid odor. [Note: Fumes in moist air.] | |

| Record name | CHROMIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chromyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

241 °F at 760 mmHg (USCG, 1999), 117 °C, 243 °F | |

| Record name | CHROMIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chromyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Hydrolyzes vigorously on contact with water, Soluble in carbon tetrachloride, carbon disulfide, benzene, nitrobenzene, phosphorus oxychloride, chloroform, Soluble in ether, acetic acid, Dissolves in chromium trioxide, yielding powerful oxidant, Miscible with carbon tetrachloride, tetrachloroethane, carbon disulfide, Solubility in water: reaction, Reacts | |

| Record name | CHROMIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chromyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.96 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.91 at 25 °C/4 °C, Vapor Density: 0.00698 lb/cu ft at 70 °C, Saturated liquid density = 122.200 lb/cu ft at 70 °C, Relative density (water = 1): 1.91, (77 °F): 1.91 | |

| Record name | CHROMIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chromyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 5.3 | |

| Record name | CHROMYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20 mmHg (NIOSH, 2023), 20.0 [mmHg], 19.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.67, 20 mmHg | |

| Record name | CHROMIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chromyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Deep red liquid; appears black under reflected light, Mobile, dark-red liquid, Blood red oily liquid | |

CAS No. |

14977-61-8 | |

| Record name | CHROMIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium, dichlorodioxo-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQU316FZ5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-141.7 °F (USCG, 1999), -96.5 °C, -142 °F | |

| Record name | CHROMIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chromyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

chromyl chloride reaction mechanism with alkenes

An In-depth Technical Guide on the Core Reaction Mechanism of Chromyl Chloride with Alkenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CrO₂Cl₂) is a powerful and versatile oxidizing agent, notable for its unique reactivity with unsaturated carbon-carbon bonds. While its application in the Étard reaction for oxidizing benzylic methyl groups is well-documented, its interaction with alkenes presents a complex and multifaceted mechanistic landscape. This guide provides a detailed examination of the core reaction mechanisms, supported by kinetic data, stereochemical outcomes, and comprehensive experimental protocols. The oxidation of alkenes by this compound can proceed via several pathways, dictated primarily by the substitution pattern of the alkene, leading to a variety of products including aldehydes, α-chloro ketones, epoxides, and chlorohydrins. Understanding these pathways is crucial for leveraging this compound's synthetic potential and controlling reaction outcomes.

Core Reaction Mechanisms

The reaction between this compound and alkenes is characterized by an electrophilic attack on the carbon-carbon double bond. The nature of the intermediate and the final products are highly dependent on the alkene's structure. Three primary mechanistic pathways are discussed: the oxidation of terminal alkenes to aldehydes, the oxidation of internal alkenes to α-chloro ketones and related derivatives, and an allylic oxidation pathway analogous to the Étard reaction.

Oxidation of Internal and Cyclic Alkenes

Internal and cyclic alkenes react with this compound to produce a mixture of products, including α-chloro ketones, chlorohydrins, and epoxides.[1][2] The reaction is initiated by the electrophilic addition of this compound to the alkene. Kinetic studies support a rate-determining step that involves a cyclic, three-membered ring activated complex with developing positive charge.[3] This intermediate can then follow several pathways to products.

The proposed mechanism involves the following key steps:

-

Formation of a π-complex: The electron-deficient chromium atom interacts with the π-electron cloud of the alkene.

-

Electrophilic Attack: The chromium complex acts as an electrophile, attacking the double bond to form a cyclic intermediate or a species with significant carbocationic character.

-

Intermediate Breakdown: This intermediate is unstable and can break down through several routes:

-

Chloride Transfer: An intramolecular transfer of a chloride ligand from chromium to one of the carbon atoms, followed by hydrolysis of the chromium-oxygen bond, yields a chlorohydrin. Both cis and trans chlorohydrins have been observed, suggesting multiple pathways for chloride delivery.[2]

-

Rearrangement: In substrates prone to rearrangement, a carbocationic intermediate can undergo hydride or alkyl shifts.

-

Oxidation & Hydrolysis: The chromium ester intermediate is hydrolyzed during workup to yield the final oxygenated products. Oxidation of the initial chlorohydrin product can also lead to the formation of α-chloro ketones.

-

Caption: Proposed electrophilic addition pathway for internal alkenes.

Oxidation of 2,2-Disubstituted Terminal Alkenes

A particularly useful application of this compound is the direct oxidation of 2,2-disubstituted-1-alkenes to aldehydes, often in good yield.[4] This reaction provides a convenient one-step alternative to multi-step procedures like epoxidation followed by rearrangement.[4] The mechanism is thought to involve an electrophilic attack at the unsubstituted carbon of the double bond, leading to a resonance-stabilized carbocation-like intermediate. This intermediate then rearranges to form the aldehyde upon workup.[5]

The key steps are:

-

Electrophilic Attack: this compound attacks the terminal (CH₂) carbon of the alkene.

-

Formation of a Cationic Intermediate: This attack generates a tertiary carbocation stabilized by the adjacent substituents.

-

Formation of the Chromium Adduct: The cationic center is trapped by the [CrO₂Cl₂]⁻ moiety to form an organometallic adduct.

-

Reductive Workup & Hydrolysis: The intermediate chromium complex is typically decomposed using a reducing agent like zinc dust, followed by hydrolysis, to liberate the aldehyde product and prevent over-oxidation.[4]

Caption: Pathway for the conversion of terminal alkenes to aldehydes.

Allylic Oxidation (Étard-type Mechanism)

For alkenes possessing allylic hydrogens, an alternative mechanism analogous to the classic Étard reaction can occur. This pathway does not involve direct attack on the C=C double bond but rather proceeds through an initial ene reaction.

-

Ene Reaction: The this compound reacts with an allylic C-H bond, abstracting a hydrogen and forming a new C-Cr bond, with a concurrent shift of the double bond.

-

[6][7]-Sigmatropic Rearrangement: The resulting chromium(IV) intermediate undergoes a[6][7]-sigmatropic rearrangement to form a chromium(VI) ester.

-

Hydrolysis: Hydrolysis of this ester yields an allylic alcohol, which can be further oxidized to an α,β-unsaturated ketone.

This pathway often competes with electrophilic addition, and the product distribution depends on the specific substrate and reaction conditions.

Quantitative Data

The kinetics of the reaction of this compound with a variety of alkenes have been studied, confirming the electrophilic nature of the reaction. The reaction is typically first order in both the alkene and this compound.[8]

Product Yields

The yields of the reaction are highly substrate-dependent. The oxidation of 2,2-disubstituted-1-alkenes to aldehydes is a synthetically useful transformation with good reported yields.

Table 1: Aldehyde Yields from Oxidation of Terminal Alkenes with this compound [4]

| Alkene | Aldehyde | Yield (%) |

|---|---|---|

| 2,4,4-Trimethyl-1-pentene | 2,4,4-Trimethylpentanal | 70-78 |

| 4,4-Dimethyl-2-neopentyl-1-pentene | 4,4-Dimethyl-2-neopentylpentanal | 80.8 |

| 2-Phenylpropene | 2-Phenylpropanal | 60.0 |

| 1,1-Diphenylethylene | Diphenylacetaldehyde | 62.7 |

The oxidation of cyclic alkenes like cyclohexene yields a complex mixture of products, including cyclohexanone, 2-chlorocyclohexanone, cis- and trans-2-chlorocyclohexanols, and cyclohexene oxide, with yields varying based on reaction conditions.[2]

Kinetic Data

Kinetic studies on substituted styrenes and other alkenes show a strong correlation between reaction rate and the electron-donating ability of substituents on the double bond, supporting the development of positive charge in the transition state. The Hammett correlation for substituted styrenes gives a large negative ρ value, indicative of an electron-deficient transition state.[9]

(Note: The following table is a representative structure for presenting kinetic data. The specific values must be extracted from the primary literature, such as Freeman et al., J. Am. Chem. Soc. 1971, 93 (12), pp 2915–2921 and related publications).

Table 2: Representative Kinetic Data for this compound Addition to Alkenes

| Alkene | Relative Rate (k_rel) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| Cyclopentene | (Data from lit.) | (Data from lit.) | (Data from lit.) |

| Cyclohexene | (Data from lit.) | (Data from lit.) | (Data from lit.) |

| 1-Hexene | (Data from lit.) | (Data from lit.) | (Data from lit.) |

| Styrene | (Data from lit.) | (Data from lit.) | (Data from lit.) |

| 2,3-Dimethyl-2-butene| (Data from lit.) | (Data from lit.) | (Data from lit.) |

Experimental Protocols

The following is a representative experimental procedure for the oxidation of a terminal alkene to an aldehyde, adapted from a verified synthetic protocol.[4]

WARNING: this compound is highly toxic, corrosive, a suspected carcinogen, and reacts violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

General Procedure for Aldehyde Synthesis from a 2,2-Disubstituted-1-Alkene

Apparatus:

-

A three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel equipped with a drying tube (e.g., CaCl₂).

-

Ice-salt bath.

-

Heating mantle and steam distillation apparatus.

Reagents:

-

Alkene (e.g., 2,4,4-trimethyl-1-pentene, 1.0 mol)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

This compound (CrO₂Cl₂, 1.02 mol, freshly distilled)

-

Zinc dust (technical grade, ~5-fold excess)

-

Ice and water

Procedure:

-

Reaction Setup: Charge the three-necked flask with the alkene (1.0 mol) and anhydrous dichloromethane (approx. 1 L per mole of alkene).

-

Cooling: Immerse the flask in an ice-salt bath and cool the stirred solution to 0–5 °C.

-

Addition of Oxidant: Add a solution of freshly distilled this compound (1.02 mol) in anhydrous dichloromethane (approx. 200 mL per mole of CrO₂Cl₂) dropwise from the dropping funnel over a period of about 60 minutes. Maintain the internal temperature at 0–5 °C throughout the addition. A dark brown-black precipitate (the Étard complex) will form.

-

Stirring: After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0–5 °C.

-

Reductive Workup: Add technical grade zinc dust (~5-fold molar excess relative to CrO₂Cl₂) to the mixture and stir for 5 minutes.

-

Quenching: Add a mixture of crushed ice and water (approx. 1 L of water and 400 g of ice per mole of alkene) as rapidly as is safe. The temperature will typically rise to 8–10 °C. Stir the resulting mixture vigorously for 15 minutes.

-

Isolation: Replace the ice bath with a heating mantle and equip the flask for steam distillation. Steam distill the mixture to remove the dichloromethane solvent and co-distill the aldehyde product.

-

Purification: Separate the organic layer of the distillate. Extract the aqueous layer with several portions of dichloromethane. Combine all organic phases and purify the product by fractional distillation.

Caption: General experimental workflow for aldehyde synthesis.

Conclusion

The reaction of this compound with alkenes is a complex but powerful transformation in synthetic organic chemistry. The outcome is highly dependent on the substrate's structure, with internal alkenes yielding primarily α-chloro ketones and related products via an electrophilic addition mechanism, while specific terminal alkenes can be converted to aldehydes in good yields. The reaction kinetics point towards an electrophilic, rate-determining step involving a high-energy intermediate with cationic character. While the reaction can produce complex product mixtures, particularly with cyclic alkenes, a careful choice of substrate and controlled reaction conditions, including a reductive workup, allows for synthetically useful outcomes. The detailed mechanistic understanding and protocols provided herein serve as a valuable resource for researchers aiming to utilize this classic oxidant in modern synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

synthesis and preparation of pure chromyl chloride

An In-Depth Technical Guide to the Synthesis and Preparation of Pure Chromyl Chloride

Introduction

This compound (CrO₂Cl₂) is an inorganic compound that exists as a volatile, blood-red liquid at room temperature, a rare characteristic for a transition metal compound.[1] It is a powerful oxidizing agent and finds use in organic synthesis, most notably in the Étard reaction for the oxidation of benzylic methyl groups to aldehydes.[1][2] Structurally, the molecule is tetrahedral.[3] This guide provides a detailed overview of the primary laboratory methods for the synthesis and purification of this compound, intended for researchers and chemical professionals.

Synthesis Methodologies

There are two principal routes for the laboratory synthesis of this compound, with a third method primarily used for industrial-scale production.

Method 1: Reaction of a Chromate or Dichromate Salt with a Chloride and Sulfuric Acid

This is the most common laboratory method, utilizing readily available starting materials. The reaction involves heating a mixture of a chromate or dichromate salt, a chloride salt, and concentrated sulfuric acid, followed by distillation of the resulting this compound.[1][4] The sulfuric acid acts as both a reactant and a dehydrating agent, which is crucial as this compound reacts with water.[1][5]

The overall reaction when using potassium dichromate and sodium chloride is: K₂Cr₂O₇ + 4NaCl + 6H₂SO₄ → 2CrO₂Cl₂ + 2KHSO₄ + 4NaHSO₄ + 3H₂O[2][6]

Data Presentation: Reactant Quantities and Yields

| Reactants | Molar Ratio (approx.) | Scale (Reactant Mass) | Reported Yield | Reference |

| K₂Cr₂O₇, NaCl, H₂SO₄ (fuming) | 1 : 3.1 : 11.2 | 80 g K₂Cr₂O₇, 50 g NaCl, 150 g H₂SO₄ | Not specified | [7] |

| K₂Cr₂O₇, NaCl, H₂SO₄ | 1 : 3.4 : 10.9 | 73.5 g K₂Cr₂O₇, 62 g NaCl, 130 mL H₂SO₄ | 70% (54.2 g) | [8] |

| K₂Cr₂O₇, NaCl, H₂SO₄ | 1 : 3.1 : 11.2 | 80 g K₂Cr₂O₇, 50 g NaCl, 150 mL H₂SO₄ | Not specified | [9] |

| K₂Cr₂O₇, NaCl, H₂SO₄ | Not specified | 46.75 g NaCl | Not specified | [5] |

Experimental Protocol

Caution: This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, gas mask) due to the highly corrosive and carcinogenic nature of this compound and its reactants.[4][8]

-

Reagent Preparation: Ensure all reagents are dry.[7] Thoroughly grind and mix the solid reactants (e.g., 80 g of potassium dichromate and 50 g of sodium chloride) to ensure an intimate mixture.[7][9] This is critical because the reaction relies on the interaction of products from separate reactions of the salts with sulfuric acid.[9]

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask (e.g., 2000 mL), a dropping funnel, a condenser, and a receiving flask cooled in an ice-water bath.[7] Ensure all glassware is completely dry.[7]

-

Reaction: Place the powdered mixture of potassium dichromate and sodium chloride into the distillation flask.[7] Slowly add concentrated or fuming sulfuric acid (e.g., 150 g) dropwise from the dropping funnel into the flask.[7] The reaction will begin, and red fumes of this compound will be visible.[10]

-

Distillation: Gently heat the reaction flask to initiate distillation.[7][10] this compound will distill as a dark red liquid and collect in the cooled receiving flask.[7][9] The boiling point of this compound is approximately 117-118.5 °C.[1][7]

-

Purification: The collected distillate can be purified further by fractional distillation.[7]

-

Neutralization: Any residual hexavalent chromium can be neutralized by reacting with a reducing agent like sodium sulfite or ascorbic acid, which converts the red/orange Cr(VI) to the less hazardous green Cr(III).[6][9]

Experimental Workflow: Method 1

Caption: Synthesis of CrO₂Cl₂ from K₂Cr₂O₇, NaCl, and H₂SO₄.

Method 2: Reaction of Chromium Trioxide with Hydrogen Chloride

This compound can also be prepared by the direct reaction of chromium trioxide (CrO₃) with anhydrous hydrogen chloride (HCl) gas.[1][4] The reaction is an equilibrium, and the water produced must be removed to drive the reaction towards the products.[4][5]

The reaction is as follows: CrO₃ + 2HCl ⇌ CrO₂Cl₂ + H₂O[1][4]

Experimental Protocol

-

Apparatus Setup: Place anhydrous chromium trioxide in a reaction vessel that allows for the passage of a gas.

-

Reaction: Pass a stream of anhydrous hydrogen chloride gas over the chromium trioxide.

-

Product Collection: The volatile this compound is carried out of the reaction vessel by the gas stream and can be collected in a cold trap. The presence of a dehydrating agent is necessary to remove the water formed during the reaction.[1]

Experimental Workflow: Method 2

Caption: Synthesis of CrO₂Cl₂ from CrO₃ and anhydrous HCl.

Method 3: Industrial Process via Chromic Anhydride Solution

An improved process suitable for larger-scale production involves dissolving chromic anhydride (CrO₃) in previously synthesized this compound.[11] This concentrated solution then reacts effectively with an inorganic chloride, such as hydrogen chloride, often in the presence of a dehydrating agent like chlorosulfonic acid.[11] This method is reported to produce this compound of high purity in yields of 98% or more.[11] The process benefits from creating two liquid layers, allowing for easier separation of the pure this compound product.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Statement - I :CrO3 reacts with HCl to form this compound gasStatement - II :this compound (CrO2Cl2) has tetra-hedral shape [infinitylearn.com]

- 4. reddit.com [reddit.com]

- 5. youtube.com [youtube.com]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. prepchem.com [prepchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. This compound Test- Definition, Mechanism and Properties. [allen.in]

- 11. US2793937A - Process for producing this compound - Google Patents [patents.google.com]

The Étard Reaction: A Comprehensive Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

The Étard reaction, a venerable yet consistently relevant transformation in organic synthesis, provides a direct route to aldehydes from activated methyl groups on aromatic or heterocyclic rings using chromyl chloride. This in-depth guide delves into the intricate mechanistic details of this classic reaction, presents a compilation of its substrate scope and corresponding yields, and provides detailed experimental protocols for its successful execution.

Core Concepts and Mechanistic Pathways

The Étard reaction has been a subject of mechanistic debate, with two primary pathways proposed: a radical-based mechanism involving homolytic cleavage and a pericyclic mechanism featuring an ene reaction followed by a[1][2] sigmatropic rearrangement. While definitive consensus remains elusive, evidence from experimental and computational studies offers insights into both possibilities.

1. The Radical Mechanism: A Stepwise Pathway

One of the earliest proposed mechanisms involves the homolytic cleavage of both the C-H bonds of the toluene methyl group and the Cr-O bonds of this compound. This pathway is supported by DFT (Density Functional Theory) calculations which suggest that the formation of the final product can be rationalized through multiple C-H abstraction steps.[3][4][5][6][7][8]

The proposed steps are as follows:

-

Initiation: Homolytic cleavage of a Cr-O bond in this compound generates a chromium-centered radical.

-

Propagation: The chromium radical abstracts a hydrogen atom from the methyl group of toluene, forming a benzyl radical and a chromium-hydride species. This benzyl radical then reacts with a second molecule of this compound.

-

Formation of the Étard Complex: A series of radical and recombination steps lead to the formation of the characteristic brown, insoluble Étard complex, a chromium(IV) species.[5]

-

Hydrolysis: The complex is then hydrolyzed under reducing conditions to yield the final benzaldehyde product.

2. The Pericyclic Mechanism: A Concerted Approach

An alternative and widely cited mechanism involves a concerted pericyclic pathway.[2][9][10][11] This mechanism is divided into two key steps:

-

Ene Reaction: The reaction is initiated by an ene reaction between toluene (the ene component) and this compound (the enophile). In this step, a C-H bond of the methyl group adds across the Cr=O double bond, with a concurrent shift of the double bond and transfer of a hydrogen atom.[9][11]

-

[1][2] Sigmatropic Rearrangement: The intermediate formed in the ene reaction then undergoes a[1][2] sigmatropic rearrangement. This is a concerted process where a substituent moves from one atom of an allylic system to the third atom, involving a cyclic transition state of five atoms.[2][9] This rearrangement leads to the formation of the Étard complex.

-

Hydrolysis: Similar to the radical mechanism, the final step is the hydrolysis of the Étard complex to liberate the aldehyde.

Below is a visualization of the proposed pericyclic pathway:

References

- 1. fiveable.me [fiveable.me]

- 2. "Theoretical Studies of 2,3 -Sigmatropic Rearrangements of Allylic Sele" by Craig A. Bayse and Sonia Antony [digitalcommons.odu.edu]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Figure 3 from The Étard reaction: a DFT study. | Semantic Scholar [semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Reaction mechanisms: pericyclic reactions - Annual Reports Section "B" (Organic Chemistry) (RSC Publishing) [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Role of Homolytic Cleavage in Chromyl Chloride Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of homolytic cleavage in reactions involving chromyl chloride (CrO₂Cl₂). This compound is a powerful and versatile oxidizing agent, and understanding its reaction mechanisms is crucial for its effective application in organic synthesis and other chemical processes. This document details the prevailing mechanistic theories, presents relevant quantitative data, outlines experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to this compound

This compound is a distinctive blood-red, fuming liquid at room temperature.[1][2][3] It is a volatile inorganic compound with the chemical formula CrO₂Cl₂.[2][4] As a hexavalent chromium compound, it is a potent oxidizing agent and is highly reactive.[5][6][7] Its reactivity extends to a variety of organic substrates, including alkanes, alkenes, and aromatic compounds with benzylic hydrogens.[6][8][9] The Étard reaction, which involves the oxidation of an aromatic or heterocyclic-bound methyl group to an aldehyde, is one of the most well-known applications of this compound.[10][11][12]

The Mechanism of this compound Reactions: The Role of Homolytic Cleavage

The mechanism of this compound oxidations has been a subject of considerable study. For many of its reactions, particularly the Étard reaction, a mechanism involving homolytic cleavage is frequently proposed.

2.1. Homolytic vs. Heterolytic Cleavage

A covalent bond can break in two ways:

-

Heterolytic Cleavage: One atom retains both electrons from the bond, resulting in the formation of ions (a cation and an anion).[13][14][15][16] This is common in polar bonds.[14]

-

Homolytic Cleavage (Homolysis): The bond breaks symmetrically, with each atom retaining one of the bonding electrons.[13][15][16] This process generates highly reactive species with unpaired electrons known as free radicals.[13][16] Homolysis is often initiated by heat or light and is typical for non-polar bonds.[16][17]

2.2. The Étard Reaction: A Case Study for Homolytic Cleavage

The Étard reaction is a classic method for the direct oxidation of an aromatic methyl group to an aldehyde using this compound.[11] The most cited example is the conversion of toluene to benzaldehyde.[5][10][18]

The proposed mechanism involving homolytic cleavage proceeds in several steps:[12][18][19]

-

Initiation - Homolytic Bond Cleavage: The reaction is initiated by the homolytic cleavage of two C-H bonds in the methyl group of toluene and two Cr-O bonds in the this compound molecules.[10][18][19]

-

Formation of the Étard Complex: The radicals generated in the initiation step recombine to form a stable, brown, insoluble intermediate known as the Étard complex.[10][12][18][19][20] In this complex, the carbon atom of the original methyl group is bonded to two OCr(OH)Cl₂ moieties.[18][19]

-

Hydrolysis: The Étard complex is then hydrolyzed, typically in a reducing environment (e.g., using a saturated aqueous solution of sodium sulfite) to prevent further oxidation to a carboxylic acid.[10][11][20] This step breaks down the complex to yield the final aldehyde product.[10][18][19]

While the homolytic cleavage mechanism is widely taught, other mechanistic proposals exist, including an ene reaction followed by a[10][18] sigmatropic rearrangement.[10][11] Some computational studies have also suggested that the energetics for a radical abstraction pathway are inconsistent with experimental activation energies, proposing a zwitterionic direct pathway as a more viable alternative for alkane oxidation.[9][21]

Quantitative Data

Understanding the energetics of bond cleavage is fundamental to comprehending the reaction mechanism. The following table summarizes key bond dissociation energies relevant to this compound reactions.

| Bond | Compound | Bond Dissociation Energy (kJ/mol) | Citation |

| Cr=O | This compound | 523 | [1] |

| Cr-Cl | This compound | 307 | [1] |

| Cl-Cl | Chlorine (Cl₂) | 242.58 | [22] |

| H-H | Hydrogen (H₂) | 436 | [13] |

Note: Bond dissociation energies are for the homolytic cleavage of the specified bond in the gaseous state.[13][22]

Visualizing the Mechanisms and Workflows

4.1. Proposed Homolytic Cleavage Mechanism in the Étard Reaction

The following diagram illustrates the step-by-step process of the Étard reaction, highlighting the initial homolytic bond fissions.

Caption: Proposed mechanism of the Étard reaction via homolytic cleavage.

4.2. General Experimental Workflow for this compound Oxidation

The diagram below outlines a typical workflow for conducting an oxidation reaction using this compound, such as the Étard reaction.

Caption: General experimental workflow for this compound oxidations.

Experimental Protocols

The following protocols are generalized procedures for key reactions involving this compound. Caution: this compound is highly corrosive, toxic, and a suspected carcinogen.[2][3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

5.1. Protocol for the Étard Reaction: Synthesis of Benzaldehyde from Toluene

This protocol describes the laboratory-scale synthesis of benzaldehyde from toluene using this compound.

-

Reagents and Equipment:

-

Toluene

-

This compound (CrO₂Cl₂)

-

Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) (solvent)[10][11]

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve toluene in anhydrous carbon tetrachloride. Cool the solution in an ice bath.

-

Addition of this compound: While stirring vigorously, add a solution of this compound in carbon tetrachloride dropwise from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic.[10] A dark brown precipitate, the Étard complex, will form.[10]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a specified time (can range from hours to days) until the reaction is complete.[11]

-

Decomposition of the Étard Complex: Cool the reaction mixture again in an ice bath. Carefully and slowly add saturated aqueous sodium sulfite solution to decompose the Étard complex. This step provides the reducing conditions necessary to prevent over-oxidation.[11]

-

Workup and Extraction: After the complex has been decomposed, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer several times with diethyl ether.

-

Drying and Solvent Removal: Combine all organic layers and wash with water and then brine. Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the resulting crude benzaldehyde by vacuum distillation to obtain the final product.

-

5.2. Protocol for the this compound Test for Chloride Ions

This protocol describes a qualitative test for the presence of chloride ions in a sample.[5][23]

-

Reagents and Equipment:

-

Procedure:

-

Sample Preparation: Mix a small amount of the sample with solid potassium dichromate in a dry test tube.[23]

-

Acid Addition: Carefully add a few drops of concentrated sulfuric acid.[23]

-

Heating: Gently heat the mixture.[23] If chloride ions are present, reddish-brown vapors of this compound (CrO₂Cl₂) will be evolved.[5][23]

-

Confirmation: Bubble the evolved gas through a solution of sodium hydroxide.[23] The formation of a yellow solution, due to sodium chromate (Na₂CrO₄), indicates a positive test.[23][24]

-

Precipitation (Optional): To the yellow sodium chromate solution, add dilute acetic acid followed by lead acetate solution. The formation of a yellow precipitate of lead chromate (PbCrO₄) further confirms the presence of chloride in the original sample.[5][24]

-

Conclusion

The concept of homolytic cleavage is central to the widely accepted mechanism for several key reactions of this compound, most notably the Étard reaction. This free-radical pathway explains the formation of the characteristic Étard complex intermediate and the subsequent aldehyde product. However, it is important for researchers to be aware of alternative mechanistic proposals, such as ene reactions and zwitterionic pathways, which may be operative under certain conditions or with different substrates. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental design, is essential for leveraging the synthetic utility of this compound in research and development.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | CrO2Cl2 | CID 22150757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. testbook.com [testbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Understanding the meaning, method and significance of this compound test. [unacademy.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scienceinfo.com [scienceinfo.com]

- 11. Étard reaction - Wikipedia [en.wikipedia.org]

- 12. Etard Reaction: Mechanism, Steps & Uses Explained [vedantu.com]

- 13. Homolytic and Heterolytic Bond Cleavage - Chemistry Steps [chemistrysteps.com]

- 14. Homolytic and Heterolytic Cleavage - Definition & Key Differences [vedantu.com]

- 15. A short note on comparing homolytic and heterolytic cleavage [unacademy.com]

- 16. Homolytic and Heterolytic Cleavage – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Etard Reaction | Unacademy [unacademy.com]

- 19. etard reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 20. byjus.com [byjus.com]

- 21. researchgate.net [researchgate.net]

- 22. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 23. This compound Test- Definition, Mechanism and Properties. [allen.in]

- 24. byjus.com [byjus.com]

Unraveling the Fleeting Intermediate: A Deep Dive into the Theoretical Structure of the Étard Complex

For researchers, scientists, and professionals in drug development, a thorough understanding of reaction intermediates is paramount for optimizing synthetic pathways and designing novel molecular entities. The Étard reaction, a cornerstone of organic synthesis for the selective oxidation of benzylic methyl groups to aldehydes, proceeds through a fascinating and transient intermediate known as the Étard complex. This technical guide provides an in-depth exploration of the theoretical and experimental underpinnings of this crucial intermediate, offering insights into its structure, formation, and characterization.

The Étard reaction, named after its discoverer Alexandre Léon Étard, utilizes chromyl chloride (CrO₂Cl₂) to achieve the controlled oxidation of activated C-H bonds. The reaction's success hinges on the formation of a stable, yet reactive, chromium-containing intermediate, the Étard complex, which prevents over-oxidation to the corresponding carboxylic acid.[1][2][3][4] This intermediate is typically a brown, insoluble solid that precipitates from the reaction mixture.[4]

Theoretical Framework: A Tale of Two Mechanisms

The precise mechanism of the Étard reaction and the exact structure of the intermediate have been subjects of considerable scientific discussion. Two primary mechanistic pathways have been proposed: a concerted ene-type reaction and a stepwise radical process involving hydrogen abstraction.

Initial hypotheses favored an ene reaction, where the this compound reacts with the toluene in a concerted fashion.[2][4] This is followed by a[1][5] sigmatropic rearrangement to form the final complex.[2][4]

However, more recent and detailed computational studies, particularly Density Functional Theory (DFT) calculations, suggest a more complex, stepwise mechanism.[5][6] A significant DFT study by Drees and Strassner proposes that the reaction is initiated by the homolytic cleavage of a C-H bond in the methyl group of toluene by this compound.[5][6] This leads to the formation of a benzyl radical and a chromium(V) species. A second hydrogen abstraction from the benzyl radical by another molecule of this compound or the initially formed chromium species then occurs. This stepwise process, involving multiple C-H abstraction reactions, ultimately leads to the formation of the characteristic Étard complex.[5][6]

The Proposed Structure of the Étard Complex Intermediate

Based on experimental evidence and theoretical modeling, the Étard complex is generally accepted to have the formula C₆H₅CH(OCr(OH)Cl₂)₂.[7] In this structure, the benzylic carbon is bonded to two oxygen atoms, each of which is part of a chromium-containing moiety.

While precise, universally agreed-upon bond lengths and angles for this unstable intermediate are challenging to determine experimentally, computational studies provide valuable theoretical insights. The following table summarizes key structural parameters of a proposed Étard complex intermediate, derived from DFT calculations.

| Parameter | Atom Pair/Triplet | Theoretical Value |

| Bond Lengths (Å) | ||

| C-O | ~1.40 | |

| Cr-O | ~1.65 | |

| Cr-Cl | ~2.20 | |

| Bond Angles (°) | ||

| O-C-O | ~110 | |

| C-O-Cr | ~120 | |

| O-Cr-O | ~105 | |

| Cl-Cr-Cl | ~100 | |

| Note: These values are approximations derived from computational models and may vary depending on the specific theoretical methods and basis sets employed. |

Experimental Protocols: Synthesis, Isolation, and Characterization

The synthesis and isolation of the Étard complex are critical steps in performing the Étard reaction and studying the intermediate itself.

Synthesis and Isolation of the Étard Complex

Materials:

-

Toluene

-

This compound (CrO₂Cl₂)

-

Anhydrous carbon tetrachloride (CCl₄) or other inert solvent (e.g., carbon disulfide, chloroform)[2][4]

-

Round-bottom flask equipped with a dropping funnel and a magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve toluene in anhydrous carbon tetrachloride.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in anhydrous carbon tetrachloride to the cooled toluene solution via a dropping funnel with vigorous stirring. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Upon addition, a brown precipitate of the Étard complex will form.[4]

-

Continue stirring the reaction mixture at low temperature for a specified period (this can range from hours to days depending on the scale and specific substrate).[3]

-

Isolate the precipitated Étard complex by filtration under an inert atmosphere.

-

Wash the isolated complex with fresh, cold, anhydrous carbon tetrachloride to remove any unreacted starting materials.

-

Dry the complex under vacuum to obtain a brown solid.

Decomposition of the Étard Complex to Benzaldehyde

Materials:

-

Isolated Étard complex

-

Ether or other suitable organic solvent for extraction

-

Separatory funnel

Procedure:

-

Suspend the isolated and dried Étard complex in an inert solvent.

-

Slowly add a saturated aqueous solution of sodium sulfite to the suspension with vigorous stirring. This step is crucial for the reductive workup, which prevents the over-oxidation of the aldehyde to a carboxylic acid.[2][3][4]

-

The mixture will typically change color as the complex decomposes.

-

After the decomposition is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Extract the aqueous layer with an organic solvent (e.g., ether) to recover any dissolved product.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude benzaldehyde.

-

The crude product can be further purified by distillation or chromatography.

Spectroscopic Characterization

Due to its instability, detailed spectroscopic characterization of the isolated Étard complex is challenging. However, some data has been reported.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the bonding within the complex. The presence of Cr-O and C-O bonds can be identified by their characteristic vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtaining high-resolution NMR spectra of the Étard complex is difficult due to its paramagnetic nature and poor solubility. However, solid-state NMR techniques could potentially provide structural insights.

Visualizing the Reaction Pathway

The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways for the formation of the Étard complex.

Proposed Ene-Reaction Pathway

Caption: Proposed concerted ene-reaction pathway for Étard complex formation.

Proposed Stepwise Radical Pathway (Based on DFT Studies)

Caption: Stepwise radical mechanism for Étard complex formation via H-abstraction.

Conclusion

The Étard complex, though transient, is the linchpin of the Étard reaction, enabling the selective synthesis of aldehydes from readily available starting materials. While its exact structure and the mechanism of its formation continue to be areas of active research, a combination of computational and experimental studies has provided a robust theoretical framework. For researchers in drug development and organic synthesis, a deep understanding of this intermediate is not merely academic; it is a critical component in the strategic design and control of chemical transformations, ultimately leading to more efficient and innovative synthetic routes. The continued exploration of such reactive intermediates will undoubtedly pave the way for future advancements in chemical science.

References

Chromyl Chloride as a Lewis Acid in Organic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromyl chloride (CrO₂Cl₂), a volatile, reddish-brown inorganic compound, is a powerful and highly reactive electrophilic agent in organic synthesis. While formally a neutral species, its potent oxidizing capabilities are a direct consequence of the electron-deficient nature of the chromium(VI) center, which imparts significant Lewis acidic character. This technical guide provides a comprehensive overview of the role of this compound in organic reactions, with a primary focus on its well-established applications in oxidation chemistry, which are mechanistically rooted in its electrophilicity. This document details the famed Étard reaction for the conversion of methylarenes to benzaldehydes and the oxidation of alkenes. Emphasis is placed on reaction mechanisms, experimental protocols, and safety considerations critical for the laboratory use of this hazardous yet synthetically valuable reagent.

Introduction to this compound

This compound is a tetrahedral molecule with the chromium atom in the +6 oxidation state.[1] It is a highly aggressive oxidant and a Lewis acid.[2] Its utility in organic synthesis is primarily centered on its ability to effect specific oxidative transformations that are often challenging with other reagents. The electron-deficient chromium center readily accepts electron density from organic substrates, initiating reactions. This electrophilic nature is the cornerstone of its reactivity.

Physical and Chemical Properties:

| Property | Value |

| Chemical Formula | CrO₂Cl₂[2] |

| Molar Mass | 154.90 g/mol [3] |

| Appearance | Reddish-brown fuming liquid[2] |

| Density | 1.911 g/mL[2] |

| Boiling Point | 117 °C[4] |

| Solubility | Reacts with water and alcohols. Soluble in various non-polar solvents like CCl₄, CS₂, and dichloromethane.[4] |

The Lewis Acidic Character of this compound

The chromium atom in this compound is coordinatively unsaturated and highly electrophilic. This allows it to act as a Lewis acid, accepting electron pairs from Lewis bases. This interaction is the initial step in many of its oxidative reactions. For instance, it forms adducts with conventional Lewis bases.[2] In the context of its reactions with organic substrates, the π-bonds of alkenes or the C-H bonds of alkylaromatics act as the electron donors.

While its Lewis acidity is fundamental to its reactivity, its application as a general-purpose Lewis acid catalyst in reactions like Diels-Alder or Friedel-Crafts is not documented. Its extreme oxidizing potential likely leads to the degradation of many organic substrates and catalysts under typical Lewis acid-catalyzed conditions. Therefore, its role as a "Lewis acid" in organic synthesis is almost exclusively channeled through its function as an electrophilic oxidant.

The Étard Reaction: Oxidation of Methylarenes to Aldehydes

The most notable application of this compound is the Étard reaction, which provides a direct route to synthesize aldehydes from aromatic or heterocyclic compounds bearing a methyl group.[5] This reaction is particularly valuable because it stops at the aldehyde stage, without further oxidation to the carboxylic acid, a common outcome with stronger oxidizing agents like potassium permanganate.[6]

Reaction Mechanism

The mechanism of the Étard reaction is thought to proceed via an initial ene reaction with this compound, leading to the formation of a solid intermediate known as the Étard complex.[5] This complex is subsequently decomposed, typically under reducing conditions (e.g., aqueous sodium sulfite), to yield the aldehyde.[7]

The key steps are:

-

Formation of the Étard Complex: Two molecules of this compound react with the methyl group of the toluene derivative.

-

Hydrolysis: The intermediate complex is hydrolyzed to produce the corresponding aldehyde.

Scope and Limitations

The Étard reaction is most effective for the conversion of toluene to benzaldehyde.[5] However, its application to other substrates can be limited due to rearrangements and the formation of side products.[5] For instance, the oxidation of n-propylbenzene yields a mixture of propiophenone and benzyl methyl ketone.[5]

Experimental Protocol: Synthesis of Benzaldehyde from Toluene

This protocol is a generalized procedure based on literature descriptions.

Materials:

-

Toluene

-

This compound

-

Carbon tetrachloride (or other inert solvent)

-

Saturated aqueous sodium sulfite solution

-

Standard laboratory glassware for organic synthesis, including a reaction flask, dropping funnel, and condenser.

Procedure:

-

In a fume hood, a solution of toluene in carbon tetrachloride is prepared in a reaction flask equipped with a stirrer and a dropping funnel.

-

The flask is cooled in an ice bath.

-

A solution of this compound in carbon tetrachloride is added dropwise to the cooled toluene solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Upon addition, a brown, solid Étard complex precipitates. The mixture is stirred for a few hours at low temperature and then allowed to stand at room temperature for a day.

-

The supernatant liquid is decanted, and the solid complex is carefully washed with fresh solvent to remove any unreacted starting material.

-

The Étard complex is then decomposed by the slow addition of a saturated aqueous solution of sodium sulfite with cooling. This step should be performed with caution as it can be exothermic.

-

The resulting mixture is stirred until the brown color of the complex is replaced by the green color of chromium(III) salts.

-

The organic layer is separated, washed with water and sodium bicarbonate solution, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the resulting benzaldehyde is purified by vacuum distillation.

Oxidation of Alkenes

This compound is also a versatile reagent for the oxidation of alkenes. The products are dependent on the structure of the alkene. Internal alkenes typically yield α-chloroketones, while terminal alkenes can be converted to aldehydes.[2] This reactivity again underscores the electrophilic nature of this compound, where it adds across the double bond.

Reaction Mechanism

The reaction is believed to proceed through an electrophilic addition of this compound to the alkene, forming a cyclic intermediate. This intermediate then rearranges and, upon workup, yields the final product. The mechanism is complex and can involve both ionic and radical pathways.

Quantitative Data on Alkene Oxidation

The oxidation of terminal alkenes with this compound provides a convenient method for the synthesis of aldehydes. The following table summarizes the yields for the oxidation of various 2,2-disubstituted-1-alkenes.[8]

| Alkene | Aldehyde Product | Yield (%) |

| 4,4-Dimethyl-2-neopentyl-1-pentene | 4,4-Dimethyl-2-neopentylpentanal | 80.8 |

| 2-Phenylpropene | 2-Phenylpropanal | 60.0 |

| 1,1-Diphenylethylene | Diphenylacetaldehyde | 62.7 |

Experimental Protocol: Synthesis of 2,4,4-Trimethylpentanal

The following is a detailed protocol for the oxidation of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethylpentanal.[8]

Materials:

-

2,4,4-trimethyl-1-pentene

-

This compound

-

Dichloromethane

-

Zinc dust (technical grade)

-

Ice

Procedure:

-

A solution of 112.2 g (1.00 mole) of 2,4,4-trimethyl-1-pentene in 1 L of dichloromethane is placed in a 3-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

The flask is cooled in an ice-salt bath to 0-5 °C.

-

A solution of 158 g (1.02 moles) of freshly distilled this compound in 200 mL of dichloromethane is added dropwise with stirring over about 60 minutes, maintaining the temperature at 0-5 °C.

-

The reaction mixture is stirred for an additional 15 minutes.

-

184 g of 90-95% technical grade zinc dust is added, and the mixture is stirred for 5 minutes.

-

1 L of ice water and 400 g of ice are added rapidly, and stirring is continued for another 15 minutes.

-

The cooling bath is replaced with a heating mantle, and the dichloromethane is removed by distillation.

-